1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound with the identifier “1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methylidene]-1,3-diazinane-2,4,6-trione” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methylidene]-1,3-diazinane-2,4,6-trione involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins.
Host Inclusion in Non-Polar Cavity of Cyclodextrins: This method is used to prepare host inclusion in the non-polar cavity of cyclodextrins, improving the physical, chemical, and biological characteristics of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The methods used in industrial settings are optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield alcohols or hydrocarbons.
Scientific Research Applications
1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methylidene]-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of various industrial products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
CID 2632: A cephalosporin antibiotic with similar structural features.
CID 6540461: Another cephalosporin with comparable pharmacological properties.
CID 5362065: A related compound with similar chemical behavior.
CID 5479530: Also a cephalosporin, known for its antibacterial activity.
Uniqueness
1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific chemical structure and properties, which make it particularly suitable for forming inclusion complexes with cyclodextrins. This characteristic enhances its solubility, stability, and bioavailability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-16-11(18)10(12(19)17(2)13(16)20)8-15-7-9-3-5-14-6-4-9/h8-9,14-15H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHWDMXDFMQYHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNCC2CCNCC2)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CNCC2CCNCC2)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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